2,7-Naphthyridin-1(2H)-one, 4-phenyl- belongs to the class of heterocyclic compounds, specifically the naphthyridines. These compounds are recognized for their diverse pharmacological properties and are often explored in the context of drug discovery.
The synthesis of 2,7-naphthyridin-1(2H)-one, 4-phenyl- can be accomplished through several methods:
The molecular structure of 2,7-naphthyridin-1(2H)-one, 4-phenyl- features a fused ring system consisting of two nitrogen atoms within a six-membered ring and a five-membered ring. The presence of the phenyl group at the fourth position enhances its biological activity.
Key structural data includes:
The reactivity of 2,7-naphthyridin-1(2H)-one, 4-phenyl- includes:
Understanding reaction conditions such as temperature, solvents, and catalysts is crucial for optimizing yields and selectivity in synthetic routes.
The mechanism by which 2,7-naphthyridin-1(2H)-one, 4-phenyl- exerts its biological effects primarily involves inhibition of specific kinases such as MET kinase. This inhibition disrupts signaling pathways involved in cell proliferation and survival.
Molecular docking studies have shown that this compound binds effectively to MET kinase, demonstrating a favorable interaction profile that supports its development as an antitumor agent .
The stability and reactivity of this compound are influenced by its electronic structure, particularly the electron-withdrawing nature of the nitrogen atoms within the rings.
Relevant data include:
2,7-Naphthyridin-1(2H)-one, 4-phenyl- has several applications in scientific research:
The most efficient synthesis of 4-phenyl-2,7-naphthyridin-1(2H)-one (Lophocladine A) employs a two-step route starting from 3-amino-4-phenyl-1H-pyran[3,4-c]pyridin-1-one [1]. This method resolves limitations of natural extraction (low yield) and earlier syntheses (<20% total yield). Key stages include:
Table 1: Optimization of Diazotization-Cyclization Conditions
Acid System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
HCl/H₂O | 0→90 | 1.5 | 71.4 |
AcOH/H₂O | 0→90 | 2 | 83.3 |
HCl (aq.) | 0→100 | 1 | 75.0 |
Critical factors include:
The precursor 3-amino-4-phenyl-1H-pyran[3,4-c]pyridin-1-one is synthesized via Kröhnke-type cyclocondensation:
Late-stage derivatization of the naphthyridinone core employs Pd-catalyzed cross-coupling:
Table 2: Palladium-Catalyzed Functionalization Examples
Reaction Type | Catalyst System | Coupling Partner | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Quinolineboronic acid | 91 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaO^t^Bu | 4-Methylpiperazine | 88 |
Ullmann C–N Coupling | CuI, trans-1,2-diaminocyclohexane | 1-Phenylpiperazine | 76 |
Scaffold hopping generates bioactive analogues while retaining the core pharmacophore:
Impact on Drug Design:
While direct methods are limited, silver-catalyzed cyclization enables diversity-oriented synthesis:
Potential Library Cores:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1